Dimethyl Octafluoroadipate
Overview
Description
Dimethyl Octafluoroadipate, with the chemical formula C10H10F8O4 and CAS registry number 3107-98-0, is a compound known for its use as a plasticizer and lubricant . This colorless liquid is characterized by its eight fluorine atoms and ester functional groups. It is commonly used in the production of polymeric materials, such as PVC, to improve flexibility and reduce brittleness .
Mechanism of Action
Target of Action
This compound is a polymeric fluorinated compound that is used as a matrix polymer in thermal systems . .
Result of Action
It’s known that this compound is used as a matrix polymer in thermal systems , suggesting that it may have some influence on the physical properties of these systems.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compoundIt’s also insoluble and sinks in water . These properties could potentially influence how the compound interacts with its environment and its overall efficacy.
Biochemical Analysis
Biochemical Properties
Dimethyl Octafluoroadipate plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated polyesters. It interacts with enzymes such as Candida antarctica lipase B, which catalyzes the polycondensation reactions between diols and activated diesters . These interactions are crucial for the formation of hybrid organo-inorganic 3D network structures based on polyfluorinated diacids . The compound’s ability to form stable complexes with enzymes and other biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the synthesis of fluorinated polyesters, which are used in biomaterials and controlled release carriers . The compound’s impact on cell function is evident in its ability to modulate the activity of enzymes involved in these processes, leading to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with Candida antarctica lipase B, facilitating the synthesis of fluorinated polyesters . These interactions result in changes in gene expression and cellular metabolism, highlighting the compound’s role in modulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the use of ultrasound can enhance the reaction conversion rates of this compound, leading to more efficient synthesis of fluorinated polyesters . These temporal effects are crucial for understanding the compound’s behavior in various experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses can be beneficial for specific biochemical reactions. For example, studies on similar compounds have shown that dosage-dependent effects can influence mitochondrial gene expression and cellular metabolism . Understanding these dosage effects is essential for optimizing the use of this compound in biochemical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the synthesis of fluorinated polyesters. It interacts with enzymes such as Candida antarctica lipase B, which catalyzes the polycondensation reactions between diols and activated diesters . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in modulating biochemical pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with these biomolecules can affect its localization and accumulation within specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical research.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with specific targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, affecting its activity and function . Understanding the subcellular localization of this compound is essential for elucidating its role in various biochemical processes.
Preparation Methods
Dimethyl Octafluoroadipate can be synthesized through the reaction of dimethyl adipate with elemental fluorine under controlled conditions . The influence of parameters like monomer size, temperature, vacuum, ultrasound, and catalyst on the synthesis of fluorinated polyesters, including this compound, has been evaluated . Industrial production methods often involve the use of Candida antarctica lipase (immobilized CALB) to marginally favor the synthesis reactions when fixing other conditions .
Chemical Reactions Analysis
Dimethyl Octafluoroadipate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Common reagents for substitution reactions include nucleophiles like amines and alcohols, leading to the formation of amides and esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in carboxylic acids, while reduction yields alcohols .
Scientific Research Applications
Dimethyl Octafluoroadipate has diverse applications in scientific research, including:
Comparison with Similar Compounds
Dimethyl Octafluoroadipate can be compared with other fluorinated compounds such as:
- Dimethyl Tetrafluorosuccinate (DMTFS)
- Dimethyl Hexafluoroglutarate (DMHFG)
These compounds share similar fluorinated ester structures but differ in the number of fluorine atoms and the length of the carbon chain . This compound is unique due to its eight fluorine atoms, which impart distinct chemical properties and applications .
Properties
IUPAC Name |
dimethyl 2,2,3,3,4,4,5,5-octafluorohexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F8O4/c1-19-3(17)5(9,10)7(13,14)8(15,16)6(11,12)4(18)20-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXVIIILXUOEQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C(C(C(=O)OC)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371849 | |
Record name | Dimethyl perfluorohexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3107-98-0 | |
Record name | Dimethyl perfluorohexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3107-98-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the size of Dimethyl Octafluoroadipate influence its reactivity in polyester synthesis?
A1: Research indicates that the size of the starting monomers significantly impacts the reaction conversion rates in polyester synthesis. [] Specifically, this compound, being a larger monomer compared to Dimethyl Tetrafluorosuccinate, leads to lower reaction conversion rates. [] This suggests that steric hindrance imposed by the larger size of this compound might hinder its reactivity with ethylene glycol.
Q2: What role does ultrasound play in polyester synthesis involving this compound?
A2: Ultrasound plays a crucial role in enhancing the synthesis of polyesters using this compound and ethylene glycol. [] Studies show that employing ultrasound during the reaction significantly increases conversion rates, with an observed increase of approximately 20% compared to reactions conducted without ultrasound. [] This improvement is particularly noticeable with larger monomers like this compound and Dimethyl Hexafluoroglutarate, suggesting that ultrasound aids in overcoming the steric hindrance associated with these monomers.
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